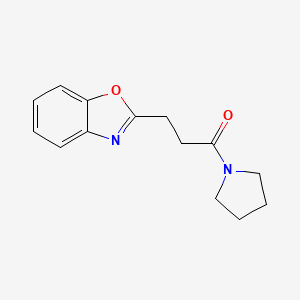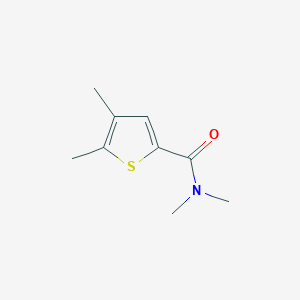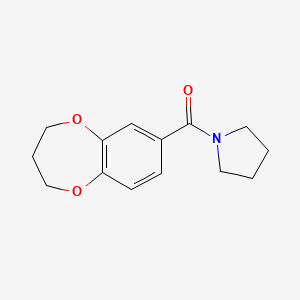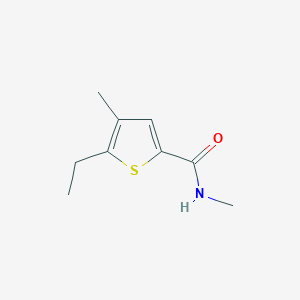
N,5-dimethyl-4-propylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-4-propylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DPTC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-4-propylthiophene-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been investigated for its potential use as a drug delivery agent.
Wirkmechanismus
The exact mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide is not fully understood. However, it has been suggested that N,5-dimethyl-4-propylthiophene-2-carboxamide may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N,5-dimethyl-4-propylthiophene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain management. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been found to possess antitumor properties, and has been investigated for its potential use in cancer therapy. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide has been shown to regulate glucose and lipid metabolism, which may make it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N,5-dimethyl-4-propylthiophene-2-carboxamide. One potential direction is to investigate its potential use as a drug delivery agent, as it has been shown to possess good solubility and stability properties. Another direction is to investigate its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to regulate glucose and lipid metabolism. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide and its potential therapeutic applications.
Synthesemethoden
N,5-dimethyl-4-propylthiophene-2-carboxamide can be synthesized by reacting 5-methyl-2-propylthiophene-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine. The resulting product is then purified by recrystallization to obtain pure N,5-dimethyl-4-propylthiophene-2-carboxamide.
Eigenschaften
IUPAC Name |
N,5-dimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-5-8-6-9(10(12)11-3)13-7(8)2/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRQNCNUZTZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-4-propylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)



![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)






